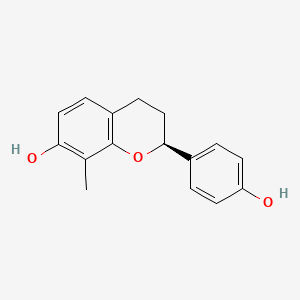

2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

描述

Contextualizing Flavans within Secondary Metabolite Research

Plants produce a wide array of organic compounds that are not directly involved in their primary functions of growth, development, and reproduction. These compounds are known as secondary metabolites. nih.govwikipedia.org They play crucial roles in the plant's interaction with its environment, serving as defense mechanisms against herbivores and pathogens, attracting pollinators, and protecting against abiotic stresses like UV radiation. wikipedia.orgnih.gov

Secondary metabolites are a diverse group, broadly categorized into classes such as terpenoids, alkaloids, and phenolic compounds, which include flavonoids. nih.govmaxapress.com Flavonoids themselves are a large family of polyphenolic compounds characterized by a C6-C3-C6 fifteen-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org

Within the flavonoid classification, flavans are a specific subgroup. They are distinguished by the saturation of the C2-C3 bond in the heterocyclic C ring. nih.gov This structural feature differentiates them from other flavonoid classes like flavones, flavonols, and anthocyanidins. nih.govwikipedia.org The study of flavans and other secondary metabolites is a cornerstone of natural product research, often leading to the discovery of novel chemical structures with significant biological activities. nih.govnih.gov

Historical Perspective of 7,4'-Dihydroxy-8-methylflavan (B161241) Discovery and Initial Characterization

The initial isolation and characterization of 7,4'-Dihydroxy-8-methylflavan have been documented in studies of various plant species. One of the earliest reports identified it as a phytoalexin from the bulbs of Narcissus pseudonarcissus (daffodil). dut.ac.zastir.ac.uk Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogenic attack. The structure of the compound was established using spectrometric methods, including UV, mass spectrometry, and NMR. stir.ac.ukchemfaces.com

Subsequent research has identified 7,4'-Dihydroxy-8-methylflavan in other plant sources, most notably from the red resin of Dracaena cochinchinensis, commonly known as "dragon's blood". chemfaces.commedchemexpress.comsmallmolecules.commedchemexpress.commedchemexpress.eumedchemexpress.eu This resin has a long history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of flavonoids and other phenolic compounds, including 7,4'-Dihydroxy-8-methylflavan. mdpi.com It has also been isolated from the dichloromethane (B109758) extract of Pancratium littorale stems. chemfaces.com The structure of 7,4'-Dihydroxy-8-methylflavan was elucidated through various spectrometric methods, including UV, EI mass spectrometry, and both proton and carbon-13 NMR. chemfaces.com

Table 1: Key Physicochemical Properties of 7,4'-Dihydroxy-8-methylflavan

| Property | Value |

| CAS Number | 82925-55-1 |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| Class | Flavonoid (Flavan) |

Significance of 7,4'-Dihydroxy-8-methylflavan in Modern Academic Investigations

In contemporary research, 7,4'-Dihydroxy-8-methylflavan is being investigated for its potential biological activities. A significant area of focus is its effect on bone metabolism. Studies have shown that this compound can promote the osteogenic differentiation of mesenchymal stem cells (MSCs) by increasing the activity of alkaline phosphatase (ALP), a key enzyme in bone formation. chemfaces.comsmallmolecules.com

Another prominent area of research is its antioxidant properties. chemfaces.comsmallmolecules.com The flavan (B184786) has demonstrated free radical scavenging activity, which is a common characteristic of phenolic compounds and is attributed to the hydrogen-donating ability of their hydroxyl groups. chemfaces.com This property is the basis for exploring its potential in mitigating oxidative stress-related conditions.

Furthermore, research has explored other bioactivities, including antibacterial effects. Studies have reported its activity against various bacteria, contributing to the broader investigation of flavonoids as potential antimicrobial agents. mdpi.comresearchgate.net The compound has also been noted in metabolomic studies investigating plant responses to elicitors like methyl jasmonate. mdpi.com

Table 2: Investigated Biological Activities of 7,4'-Dihydroxy-8-methylflavan

| Biological Activity | Research Finding |

| Osteogenic Activity | Promotes osteogenic differentiation of mesenchymal stem cells by increasing alkaline phosphatase (ALP) activity. chemfaces.comsmallmolecules.com |

| Antioxidant Activity | Exhibits free radical scavenging properties. chemfaces.comsmallmolecules.com |

| Antibacterial Activity | Shows activity against bacteria such as Staphylococcus aureus. mdpi.comresearchgate.net |

| Anti-neuroinflammatory | Exhibited significant anti-neuroinflammatory properties in studies. |

Structure

3D Structure

属性

IUPAC Name |

2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-10-14(18)8-4-12-5-9-15(19-16(10)12)11-2-6-13(17)7-3-11/h2-4,6-8,15,17-18H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHZZZRERDPSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(CC2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75412-98-5 | |

| Record name | 3,4-Dihydro-2-(4-hydroxyphenyl)-8-methyl-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75412-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Occurrence and Natural Distribution in Botanical Systems

Isolation from Dracaena Species

The most significant and well-documented sources of 7,4'-Dihydroxy-8-methylflavan (B161241) are species belonging to the genus Dracaena. This compound is a characteristic constituent of the dark red resin known as "Dragon's Blood," which is produced by these plants.

The compound has been successfully isolated from several species within this genus, including:

Dracaena cochinchinensis medchemexpress.eumedchemexpress.eumedchemexpress.comnih.govsmallmolecules.com

Dracaena cambodiana nih.govmdpi.comresearchgate.net

Dracaena draco mdpi.com

Dracaena cinnabari nih.gov

Dracaena tamaranae mdpi.com

The accumulation of 7,4'-Dihydroxy-8-methylflavan is overwhelmingly associated with the resinous exudate of Dracaena trees. This resin, often referred to as "Dragon's Blood," is a plant's defense mechanism, produced in response to physical wounding.

Red Resin: The red resin of Dracaena cochinchinensis is a primary and rich source from which 7,4'-Dihydroxy-8-methylflavan is consistently isolated. medchemexpress.eumedchemexpress.comnih.govsmallmolecules.com Research on Dracaena cambodiana has also identified the compound in its artificially induced resin. nih.govmdpi.comresearchgate.net The resin of Dracaena draco, Dracaena cinnabari, and Dracaena tamaranae are also confirmed sources. mdpi.comnih.gov

Stems and Roots: Beyond the resin, the compound has been identified in other plant tissues. For instance, studies on Dracaena draco have reported its presence in the roots. mdpi.com The stems of Dracaena cambodiana are another documented source of this flavan (B184786). mdpi.com

**Table 1: Documented Botanical Sources of 7,4'-Dihydroxy-8-methylflavan in *Dracaena***

| Species | Plant Part / Context |

|---|---|

| Dracaena cochinchinensis | Red Resin ("Dragon's blood") |

| Dracaena cambodiana | Artificially Induced "Dragon's blood", Stems |

| Dracaena draco | Red Resin, Roots |

| Dracaena cinnabari | Red Resin |

| Dracaena tamaranae | Red Resin |

Presence in Pancratium littorale and Other Amaryllidaceae Plants

The natural occurrence of 7,4'-Dihydroxy-8-methylflavan extends beyond the Dracaena genus into the Amaryllidaceae family. It has been isolated from the stem of Pancratium littorale, a finding confirmed through spectroscopic analysis. researchgate.netstuartxchange.org The Amaryllidaceae family is more widely known for its rich diversity of alkaloids, making the identification of this flavan a point of phytochemical interest. researchgate.netijsr.net While other flavans have been reported in various Amaryllidaceae plants, the specific isolation from P. littorale confirms its distribution in this family. acs.org

Identification in Hippeastrum vittatum Bulbs

Phytochemical investigations of the bulbs of Hippeastrum vittatum, another member of the Amaryllidaceae family, have led to the isolation of a variety of nonalkaloidal secondary metabolites, including numerous flavonoids. nih.gov While a range of flavans such as 7-hydroxyflavan (B1205339) and 7-hydroxy-3′,4′-methylenedioxy flavan have been identified from H. vittatum and other related genera, the direct isolation of 7,4'-Dihydroxy-8-methylflavan from this specific plant has not been explicitly detailed in available research. acs.orgnih.gov However, its confirmed presence in the closely related genus Pancratium suggests a potential for its biosynthesis within the broader Amaryllidaceae family.

Comparative Phytochemistry of 7,4'-Dihydroxy-8-methylflavan Across Genera

The distribution of 7,4'-Dihydroxy-8-methylflavan in Dracaena and Amaryllidaceae presents a noteworthy comparison. In Dracaena, the compound is a hallmark of the red resin, a complex mixture of flavonoids, stilbenoids, and other phenolic compounds that the plant produces as a defensive response to injury. mdpi.comresearchgate.net Its synthesis is therefore linked to stress and protection mechanisms.

In the Amaryllidaceae family, as seen in Pancratium littorale, the compound is found within the stem tissue. researchgate.net This family is characterized by the production of a unique and diverse array of alkaloids. The co-existence of 7,4'-Dihydroxy-8-methylflavan with these nitrogen-containing compounds suggests different biosynthetic regulation and potentially different ecological roles compared to its function in Dracaena. The evolutionary pathways leading to the production of this flavan in these two distinct plant families, both of which are monocots, likely reflect adaptations to different environmental pressures and physiological needs.

Isolation and Purification Methodologies for Research Applications

Extraction Techniques from Biological Matrices

The initial step in isolating 7,4'-Dihydroxy-8-methylflavan (B161241) for research purposes involves its extraction from various biological sources. This compound has been identified in and extracted from several plant species, most notably from the red resin of Dracaena cochinchinensis, commonly known as "dragon's blood". medchemexpress.eumedchemexpress.comchemfaces.combiocrick.com It has also been isolated from the stems of Pancratium littorale and the artificially induced dragon's blood of Dracaena cambodiana. biocrick.comresearchgate.net

The choice of solvent and extraction method is critical for maximizing the yield and purity of the target compound. Common solvents used for the extraction of 7,4'-Dihydroxy-8-methylflavan include those with varying polarities to effectively solubilize the compound from the complex plant matrix. These solvents are often used in a sequential manner or as a mixture to optimize the extraction process.

A frequently employed method involves the use of a dichloromethane (B109758) extract, particularly from the stem of Pancratium littorale, which has been shown to be effective for isolating this flavan (B184786). researchgate.netnih.gov For the red resin of Dracaena cochinchinensis, solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have been noted as suitable for solubilizing the compound. chemfaces.combiocrick.com The selection among these is often guided by the subsequent purification steps and the desired purity of the final product. In some protocols, an acetone extract of the resin is the starting point for further chromatographic separation. rsc.org

Metabolomic studies on Centella asiatica have also identified 7,4'-Dihydroxy-8-methylflavan. mdpi.comnih.gov In this context, ethanolic extracts of the plant cells are prepared for analysis, indicating that ethanol (B145695) is also a viable solvent for extracting this compound. nih.gov The extraction process from biological matrices is often the first in a series of steps aimed at obtaining a research-grade compound.

| Biological Source | Extraction Solvent(s) | Reference |

| Red resin of Dracaena cochinchinensis | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemfaces.combiocrick.com |

| Stem of Pancratium littorale | Dichloromethane | researchgate.netnih.gov |

| Artificially induced dragon's blood of Dracaena cambodiana | Not specified in detail, but part of flavonoid isolation | biocrick.com |

| Centella asiatica cell suspensions | Ethanol | nih.gov |

| Commercial dragon's blood resin | Acetone | rsc.org |

Chromatographic Separation Strategies for Isolation (e.g., Column Chromatography)

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of 7,4'-Dihydroxy-8-methylflavan from the crude extract. Column chromatography is a fundamental and widely used method for this purpose. The choice of stationary phase and mobile phase is tailored to the specific properties of the compound and the impurities present.

Silica (B1680970) gel is a commonly used stationary phase for the column chromatography of flavonoid compounds like 7,4'-Dihydroxy-8-methylflavan. The separation is based on the differential adsorption of the compounds in the mixture to the silica gel. A gradient of solvents with increasing polarity is typically used as the mobile phase to elute the compounds from the column. For instance, a hexane-ether mixture has been used as an eluent in the chromatographic separation of extracts from dragon's blood resin. rsc.org

In addition to open column chromatography, more advanced techniques are often employed to achieve higher purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of 7,4'-Dihydroxy-8-methylflavan. A C18 column, which has a non-polar stationary phase, is frequently used in a reversed-phase HPLC setup. The mobile phase typically consists of a gradient of methanol (B129727) and water, allowing for fine separation of the target compound from closely related structures.

The isolation of 7,4'-Dihydroxy-8-methylflavan from the dichloromethane extract of Pancratium littorale was guided by a free radical scavenging assay, demonstrating how bioassay-guided fractionation can be integrated with chromatographic methods to isolate specific bioactive compounds. researchgate.netnih.gov In the comprehensive isolation of compounds from the red resin of Dracaena cochinchinensis, 7,4'-Dihydroxy-8-methylflavan was one of several flavonoids isolated through repeated chromatographic procedures. chemfaces.com

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica Gel | Hexane-Ether | Initial separation from crude extract |

| High-Performance Liquid Chromatography (HPLC) | C18 | Methanol/Water gradient | Final purification |

Purity Assessment for Research Grade Compound

Ensuring the purity of 7,4'-Dihydroxy-8-methylflavan is crucial for its use in research applications to obtain reliable and reproducible results. A combination of spectrometric and chromatographic methods is employed to establish the identity and assess the purity of the isolated compound.

The structure of 7,4'-Dihydroxy-8-methylflavan is typically established using a suite of spectrometric techniques. These include Ultraviolet (UV) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C-NMR). researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula. stir.ac.uk These methods provide detailed information about the molecular structure, confirming the identity of the isolated compound.

Once the structure is confirmed, the purity of the compound is assessed. Commercially available research-grade 7,4'-Dihydroxy-8-methylflavan is often stated to have a purity of ≥98%. chemfaces.com The purity is typically confirmed via HPLC analysis, where a single, sharp peak at the expected retention time indicates a high degree of purity. The absence of significant impurity peaks in the chromatogram is a key indicator of a research-grade compound.

Biosynthesis and Metabolic Pathways in Biological Systems

Precursor Compounds and Enzymatic Transformations in Flavan (B184786) Biosynthesis

The journey to synthesizing the core flavan structure begins with primary metabolism. The shikimate pathway provides the amino acid phenylalanine, which serves as the entry point into the phenylpropanoid pathway. mdpi.com A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) converts phenylalanine into 4-coumaroyl-CoA, a pivotal intermediate. tuscany-diet.netfrontiersin.org

The first committed step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.comoup.com This reaction is catalyzed by Chalcone (B49325) Synthase (CHS) , a key enzyme that forms a polyketide intermediate which then cyclizes to produce a 6'-hydroxychalcone, naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone). tuscany-diet.net Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into its corresponding flavanone (B1672756), (2S)-naringenin (5,7,4'-trihydroxyflavanone). tuscany-diet.netphytomorphology.commdpi.com Naringenin is a central precursor from which most flavonoid subclasses are derived. tuscany-diet.netphytomorphology.com

To arrive at the specific 7,4'-dihydroxy substitution pattern of the target compound, the pathway likely proceeds via the flavanone liquiritigenin (B1674857) (7,4'-dihydroxyflavanone), which has been identified in Dracaena species, a known source of 7,4'-Dihydroxy-8-methylflavan (B161241). mdpi.com The formation of liquiritigenin from 4-coumaroyl-CoA and malonyl-CoA requires the coordinated action of chalcone synthase and chalcone reductase to form 6'-deoxychalcone, which is then isomerized by CHI.

The conversion of the flavanone intermediate to a flavan is a reductive process. While the pathways to other flavonoid classes like flavonols and anthocyanins are well-defined and involve enzymes such as flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), the direct enzymatic reduction to a flavan is less characterized. phytomorphology.comfrontiersin.orgmdpi.com It is proposed to occur via a flavan-4-ol intermediate, followed by dehydration and subsequent reduction. mdpi.com

| Enzyme Class | Enzyme Name | Abbreviation | Function in Flavanoid Biosynthesis |

| Lyase | Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic Acid frontiersin.orgmdpi.com |

| Oxidoreductase | Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic Acid to 4-Coumaric Acid mdpi.comfrontiersin.org |

| Ligase | 4-coumarate-CoA ligase | 4CL | Activates 4-Coumaric Acid to 4-Coumaroyl-CoA tuscany-diet.netfrontiersin.org |

| Transferase | Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form Naringenin Chalcone tuscany-diet.netoup.commdpi.com |

| Isomerase | Chalcone Isomerase | CHI | Isomerizes Naringenin Chalcone to Naringenin tuscany-diet.netphytomorphology.commdpi.com |

| Oxidoreductase | Dihydroflavonol 4-reductase | DFR | Reduces the C4-carbonyl of dihydroflavonols frontiersin.orgpnas.org |

| Oxidoreductase | Leucoanthocyanidin reductase | LAR | Synthesizes flavan-3-ols from leucoanthocyanidins mdpi.comd-nb.info |

| Oxidoreductase | Anthocyanidin reductase | ANR | Synthesizes flavan-3-ols from anthocyanidins mdpi.comd-nb.info |

Role within the Flavonoid Biosynthetic Network

The flavonoid biosynthetic pathway is a complex grid of interconnected branches leading to diverse classes of compounds, including flavones, isoflavones, flavonols, anthocyanins, and proanthocyanidins. mdpi.comnih.gov The synthesis of 7,4'-Dihydroxy-8-methylflavan represents a specific, less common branch within this extensive network.

The network originates from the central flavanone intermediates, naringenin and liquiritigenin. tuscany-diet.netmdpi.com From here, the pathway diverges:

Flavone Synthase (FNS) introduces a double bond in the C-ring to produce flavones. mdpi.comfrontiersin.org

Flavanone 3-Hydroxylase (F3H) hydroxylates the C3 position, creating dihydroflavonols, which are precursors to flavonols (via Flavonol Synthase, FLS) and anthocyanins (via Dihydroflavonol 4-Reductase, DFR, and Anthocyanidin Synthase, ANS). oup.comfrontiersin.org

Isoflavone Synthase (IFS) , primarily in legumes, catalyzes a rearrangement to form isoflavones. mdpi.com

The pathway to 7,4'-Dihydroxy-8-methylflavan branches off at the flavanone stage. It requires two key modifications that define its structure: C-methylation at the 8th position of the A-ring and the complete reduction of the C-ring's 4-oxo group. This places it on a terminal branch of the network, as flavans are generally not precursors to other flavonoid classes. The presence of a methyl group suggests the involvement of an O-methyltransferase (OMT) or, more specifically, a C-methyltransferase, which adds chemical stability and lipophilicity to the molecule. oup.comresearchgate.net

Modulation of Biosynthetic Pathways (e.g., Jasmonate-Induced Effects)

The biosynthesis of flavonoids is tightly regulated by various internal and external factors, including plant hormones like jasmonates (e.g., jasmonic acid and its methyl ester, methyl jasmonate). d-nb.infomdpi.com Jasmonates are signaling molecules that play a central role in plant defense responses to biotic and abiotic stresses. d-nb.info

Exogenous application of jasmonates has been shown to modulate the flavonoid pathway, often leading to the increased accumulation of specific flavonoid classes. nih.govnih.gov This regulation typically occurs at the transcriptional level, where jasmonates can induce the expression of genes encoding key biosynthetic enzymes, such as chalcone synthase (CHS). mdpi.com

The influence of jasmonates can be complex and can shift the metabolic flux between different branches of the flavonoid network. For example:

In red pear fruits, jasmonates can induce the biosynthesis of both anthocyanins and flavones/isoflavones. nih.govnih.gov However, this effect is mediated by ethylene, which jasmonates also induce. Ethylene, in turn, can suppress anthocyanin production, thereby increasing the availability of precursors for the synthesis of other flavonoids like flavones. nih.govnih.govbohrium.com

In buckwheat seedlings, methyl jasmonate was found to decrease the content of anthocyanins in hypocotyls while stimulating the production of proanthocyanidins. d-nb.info This suggests that jasmonates may selectively induce enzymes like leucoanthocyanidin reductase (LAR) or anthocyanidin reductase (ANR) while inhibiting anthocyanidin synthase (ANS). d-nb.info

While direct studies on the jasmonate-induced biosynthesis of 7,4'-Dihydroxy-8-methylflavan are not available, it is plausible that its production, as a defense-related secondary metabolite found in plant resins, could be enhanced by jasmonate signaling pathways that upregulate the general flavonoid pathway and potentially the specific methyltransferase and reductase enzymes involved in its formation.

Hypothetical Biosynthetic Routes Leading to 7,4'-Dihydroxy-8-methylflavan

Based on the known principles of flavonoid biosynthesis, a hypothetical pathway for the formation of 7,4'-Dihydroxy-8-methylflavan can be proposed. This route begins with the established phenylpropanoid and flavonoid pathways and incorporates specific methylation and reduction steps.

Formation of the Flavanone Precursor (Liquiritigenin): The pathway initiates with the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA. The coordinated action of chalcone synthase (CHS) and chalcone reductase (CHR) is presumed to produce 4,2',4'-trihydroxychalcone (isoliquiritigenin). Subsequent isomerization of this deoxychalcone by chalcone isomerase (CHI) yields the flavanone (2S)-liquiritigenin (7,4'-dihydroxyflavanone), which possesses the required A- and B-ring hydroxylation pattern. Liquiritigenin is a known flavonoid in Dracaena species, where the target compound is also found. mdpi.com

C-Methylation of the A-Ring: The next critical step is the methylation at the C-8 position of the liquiritigenin core. This reaction is catalyzed by a specific C-methyltransferase . This enzyme would utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, transferring it to the electron-rich C-8 position of the resorcinol-type A-ring to form 7,4'-dihydroxy-8-methylflavanone . Methylation is a common modification in flavonoids that can enhance their biological activity and stability. researchgate.netnih.gov

Reduction of the Flavanone to a Flavan: The final stage involves the complete reduction of the 4-oxo group of the C-ring. This is likely a two-step process: a. First, a reductase enzyme would reduce the C4-carbonyl of 7,4'-dihydroxy-8-methylflavanone to a hydroxyl group, yielding the corresponding flavan-4-ol . b. Second, the 4-hydroxyl group would be eliminated through a dehydratase -like activity, followed by another reduction step to saturate the resulting double bond in the C-ring, ultimately forming the stable flavan structure of 7,4'-Dihydroxy-8-methylflavan .

This proposed pathway aligns with established enzymatic capabilities within plant secondary metabolism and provides a chemically and biologically plausible route to the synthesis of this specific methylated flavan.

Chemical Synthesis Approaches for Research Materials

Total Synthesis Strategies for 7,4'-Dihydroxy-8-methylflavan (B161241)

The definitive structural confirmation of 7,4'-Dihydroxy-8-methylflavan, isolated from natural sources like Dracaena draco and Pancratium littorale, has been achieved through total synthesis. mdpi.comstir.ac.ukresearchgate.net A key strategy for preparing racemic 7,4'-Dihydroxy-8-methylflavan involves a two-step process starting with a Robinson annulation-type condensation. stir.ac.uk

In this approach, a suitably substituted 2'-hydroxyacetophenone (B8834) (2-hydroxy-3-methylacetophenone) is reacted with a 4'-hydroxybenzaldehyde (4-hydroxybenzaldehyde) to form a flavylium (B80283) salt. stir.ac.uk This intermediate is a stable, colored cation. The subsequent and final step is the catalytic hydrogenation of this flavylium salt. This reduction reaction proceeds to furnish the target racemic flavan (B184786), 7,4'-Dihydroxy-8-methylflavan. stir.ac.uk This synthetic route provides an unambiguous method for producing the compound for use as an analytical standard and for further research. stir.ac.uk

Synthetic Methods for Flavan Core Structures Relevant to 7,4'-Dihydroxy-8-methylflavan

The flavan skeleton is the foundational structure for a vast array of natural products, and numerous methods have been developed for its construction. d-nb.info Many of these strategies proceed through flavanone (B1672756) or chalcone (B49325) intermediates, which are structurally related to 7,4'-Dihydroxy-8-methylflavan.

A prevalent biomimetic method involves the base-catalyzed intramolecular cyclization of 2'-hydroxychalcones. nih.gov These chalcone precursors are typically synthesized via an Aldol (B89426) or Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a benzaldehyde. uniovi.es The resulting 2'-hydroxychalcone (B22705) can then be cyclized under basic conditions to yield a flavanone. nih.gov The flavanone can be further reduced at the C4 carbonyl group to produce a flavan-4-ol, which can then be converted to the flavan.

Alternative strategies for constructing the flavan core include:

One-Pot Multi-Component Reactions (MCRs): An efficient one-pot synthesis of flavans has been described using a Knoevenagel-type condensation between a phenol (B47542) and formaldehyde (B43269) to generate an in situ o-quinone methide. This highly reactive intermediate then undergoes a [4+2] Diels-Alder cycloaddition with a dienophile, such as a styrene (B11656) derivative, to directly form the flavan skeleton. researchgate.net

Reduction of Flavones: Flavanones can be accessed through the reduction of the corresponding flavones, which possess a double bond in the C-ring. nih.gov

Synthesis from Diarylpropanes: The asymmetric dihydroxylation of 1,3-diarylpropenes can produce 1,2-diol intermediates that undergo acid-catalyzed cyclization to form the flavan-3-ol (B1228485) scaffold. researchgate.netmdpi.com

Stereoselective Synthesis Considerations for Flavan Derivatives

Many biologically active flavonoids are chiral, and their activity is often dependent on their stereochemistry. The flavan structure of 7,4'-Dihydroxy-8-methylflavan contains a stereocenter at the C2 position, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms. nih.gov The C2 stereocenter is known to be sensitive and can undergo epimerization under mild acidic, basic, or thermal conditions. nih.gov

Several strategies have been developed to control the stereochemistry of the flavan core:

Enzymatic Approaches: Nature utilizes the enzyme chalcone isomerase (CHI) to catalyze the stereospecific cyclization of 2'-hydroxychalcones into (2S)-flavanones with high enantiomeric excess. nih.gov In the laboratory, chemoenzymatic methods have been employed, such as the use of lipases for the kinetic resolution of racemic flavan-4-ols. For instance, lipase (B570770) AK from Pseudomonas fluorescens can be used for highly stereoselective acylation reactions to separate enantiomers. uniovi.esmdpi.com

Sharpless Asymmetric Dihydroxylation: This powerful method can be applied to 1,3-diarylpropene precursors. The use of AD-mix-α or AD-mix-β allows for the synthesis of essentially enantiopure trans- and cis-flavan-3-ol derivatives following an acid-catalyzed cyclization step. researchgate.netmdpi.com

Chiral Auxiliaries: The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine in asymmetric aldol reactions, can help establish the desired stereochemistry during the construction of the flavonoid skeleton. mdpi.com

Other Stereoselective Reactions: Methods like stereoselective chalcone epoxidation followed by cyclization and the Mitsunobu reaction for inverting stereocenters have also been successfully applied in the synthesis of chiral flavonoids. mdpi.comdntb.gov.ua

Yield Optimization and Scalability for Research Applications

For the practical provision of research materials like 7,4'-Dihydroxy-8-methylflavan, synthetic routes must be efficient and scalable. Yield optimization is a multi-faceted process involving the systematic adjustment of reaction parameters to maximize product formation and minimize side reactions. arborpharmchem.com

Key parameters for optimization include:

Temperature: Reaction temperature can significantly influence reaction rates and selectivity. Finding the optimal temperature is crucial for balancing reaction speed with the prevention of side product formation or degradation. arborpharmchem.comrsc.org

Concentration: Substrate concentration can impact reaction kinetics and, in some cases, suppress undesirable oligomerization or side reactions. rsc.org

Solvent and pH: The reaction medium can profoundly affect solubility, reactivity, and the stability of intermediates and products. oup.com

Scalability , the ability to translate a laboratory-scale procedure to a larger, preparative scale, is a significant challenge. arborpharmchem.com Reactions that perform well on a milligram scale may face issues with heat transfer, mixing, and purification when scaled up. arborpharmchem.comuni-muenchen.de The development of robust and scalable methodologies, potentially including continuous manufacturing processes, is essential for producing the quantities of material (e.g., hundreds of milligrams or more) needed for comprehensive biological studies. arborpharmchem.comuni-muenchen.de For instance, developing routes that allow for easy late-stage modifications can be particularly valuable for creating a library of analogues for SAR studies. uni-muenchen.de

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Antioxidant and Free Radical Scavenging Properties

7,4'-Dihydroxy-8-methylflavan (B161241) has demonstrated notable free radical scavenging properties. chemfaces.combiocrick.comsmallmolecules.comtargetmol.com This activity is a key aspect of its biological profile, suggesting a potential role in mitigating oxidative stress.

The free radical scavenging capability of 7,4'-Dihydroxy-8-methylflavan has been primarily evaluated using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. chemfaces.comresearchgate.net In this assay, the compound's ability to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. chemfaces.comresearchgate.net The reduction of the DPPH radical by an antioxidant leads to a color change, which is quantified to determine the scavenging activity. researchgate.net The isolation of 7,4'-Dihydroxy-8-methylflavan from the dichloromethane (B109758) extract of Pancratium littorale stem was guided by its activity in the DPPH assay. chemfaces.comresearchgate.net The structure of the compound was subsequently confirmed using various spectrometric methods, including UV, EI mass spectrometry, and NMR. chemfaces.comresearchgate.net

The antioxidant activity of flavonoids like 7,4'-Dihydroxy-8-methylflavan is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups which can readily donate a hydrogen atom to free radicals, thereby neutralizing them. evitachem.com

Studies have indicated that the antioxidant and radical scavenging activities of (2R)-7,4′-dihydroxy-8-methyl flavan (B184786) are considered to be from weak to moderate. mdpi.comresearchgate.netresearchgate.net While direct quantitative comparisons with widely recognized antioxidants like ascorbic acid or Trolox were not extensively detailed in the provided results, the context of its isolation and characterization implies a measurable and significant, albeit not exceptionally potent, antioxidant capacity. chemfaces.comresearchgate.net

Mechanisms of Radical Scavenging (e.g., DPPH Assay, Spectrophotometry)

Effects on Cellular Differentiation and Proliferation in Non-Clinical Models

7,4'-Dihydroxy-8-methylflavan has been shown to influence cellular processes such as differentiation and proliferation in various non-clinical models.

A significant biological activity of 7,4'-Dihydroxy-8-methylflavan is its ability to promote the osteogenic differentiation of mesenchymal stem cells (MSCs). chemfaces.combiocrick.comsmallmolecules.comtargetmol.com This effect is demonstrated by an increase in the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation. chemfaces.combiocrick.com In a study evaluating compounds from the red resin of Dracaena cochinchinensis, 7,4'-Dihydroxy-8-methylflavan, at a non-cytotoxic concentration of 10μM, significantly increased ALP activity in mouse bone marrow-derived MSCs to 151.3 ± 4.0% relative to the control. chemfaces.combiocrick.com These findings were corroborated by ALP staining results. chemfaces.combiocrick.com

Table 1: Effect of 7,4'-Dihydroxy-8-methylflavan on ALP Activity in MSCs

| Compound | Concentration (μM) | Relative ALP Activity (%) |

|---|

Data represents the percentage increase in ALP activity relative to the control group. chemfaces.combiocrick.com

Research has investigated the anti-proliferative effects of 7,4'-Dihydroxy-8-methylflavan against several human cancer cell lines. However, the results indicate that its activity is generally weak or inactive. One study reported that (2R)-7,4′-Dihydroxy-8-methylflavan was inactive against K-562 (human myelogenous leukemia), SMMC-7721 (human hepatoma), and SGC-7901 (human gastric cancer) cell lines. rsc.org Another review of compounds from Dracaena and Sansevieria genera also noted that the cytotoxic effects of (2R)-7,4′-dihydroxy-8-methyl flavan were weak to moderate. mdpi.comresearchgate.netresearchgate.net

It is important to note that other related flavonoid compounds isolated from the same sources have shown more potent cytotoxic activities against these cell lines. mdpi.comresearchgate.netresearchgate.net

Promotion of Mesenchymal Stem Cells (MSCs) Osteogenic Differentiation (e.g., Alkaline Phosphatase Activity)

Anti-inflammatory Activities in Cellular Models

The anti-inflammatory properties of 7,4'-Dihydroxy-8-methylflavan have been explored in cellular models, though detailed mechanistic data for this specific compound is limited in the provided search results. Generally, flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. mdpi.com For instance, studies on other flavonoids have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for assessing anti-inflammatory activity. mdpi.comfrontiersin.orgresearchgate.net While some compounds from Dracaena species have demonstrated significant inhibitory activities against NO production, specific data for 7,4'-Dihydroxy-8-methylflavan was not prominently featured in the search results. mdpi.com Further research is required to fully elucidate the anti-inflammatory potential and mechanisms of 7,4'-Dihydroxy-8-methylflavan.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Studies have investigated the effect of 7,4'-Dihydroxy-8-methylflavan on nitric oxide (NO) production in macrophage cell lines such as RAW 264.7 and BV-2 microglial cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which are a widely used in vitro model for inflammation, 7,4'-Dihydroxy-8-methylflavan has demonstrated inhibitory effects on NO production. core.ac.ukkorea.ac.krnih.govnih.govnih.govmdpi.com Similarly, in LPS-activated BV-2 microglial cells, a cell line used to study neuroinflammation, this compound has also shown the ability to reduce NO levels. mdpi.combiomolther.orgresearchgate.netnih.gov The inhibition of NO synthesis suggests a potential anti-inflammatory role for this flavan. chemfaces.comresearchgate.netmdpi.comub.edu

Modulation of Inflammatory Mediators

Beyond its effect on nitric oxide, 7,4'-Dihydroxy-8-methylflavan has been shown to modulate other key inflammatory mediators. In LPS-activated BV2 microglial cells, effective compounds have been observed to not only inhibit NO production but also reduce the expression of inducible nitric oxide synthase (iNOS), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The downregulation of these pro-inflammatory cytokines and enzymes further supports the anti-inflammatory potential of this compound. nih.gov

Antimicrobial and Antifungal Potency (In Vitro)

The antimicrobial and antifungal capabilities of 7,4'-Dihydroxy-8-methylflavan have been evaluated against a range of pathogenic microorganisms.

Activity against Bacterial Strains

Research has demonstrated the efficacy of 7,4'-Dihydroxy-8-methylflavan against several bacterial strains. medchemexpress.eu It has shown antibacterial activity against Staphylococcus aureus and, in some cases, methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netsemanticscholar.org

One notable finding is its potent activity against Helicobacter pylori. The (2S)-4',7-dihydroxy-8-methylflavan enantiomer was found to be highly effective against H. pylori (ATCC43504) with a Minimum Inhibitory Concentration (MIC) value of 31.3 microM. nih.govmdpi.com This suggests its potential as a therapeutic agent against infections caused by this bacterium. While activity against Escherichia coli has been investigated for related compounds, specific data for 7,4'-Dihydroxy-8-methylflavan is not extensively detailed in the provided results. researchgate.netstuartxchange.org

Table 1: Antibacterial Activity of 7,4'-Dihydroxy-8-methylflavan

| Bacterial Strain | Activity | MIC Value (µM) | Reference |

|---|---|---|---|

| Helicobacter pylori (ATCC43504) | Efficacious | 31.3 | nih.govmdpi.com |

| Staphylococcus aureus | Active | Not specified | mdpi.comresearchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Weakly active/Active | Not specified | mdpi.comresearchgate.net |

Activity against Fungal Strains

The antifungal properties of 7,4'-Dihydroxy-8-methylflavan have also been reported. It has shown activity against fungal strains such as Candida albicans and Trichophyton rubrum. mdpi.comstuartxchange.org Phenolic compounds like 7,4'-dihydroxyflavan (B1204990) are considered to be part of the defense mechanism of certain plants against fungal infections. mdpi.com

Enzyme Modulation Studies

The interaction of 7,4'-Dihydroxy-8-methylflavan with specific enzymes has been a focus of research, particularly in the context of neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibitory Activity

Some studies have explored the acetylcholinesterase (AChE) inhibitory activity of compounds isolated from natural sources, including flavans. While a related compound, (3R)-7,3',4'-trihydroxyhomoisoflavan, showed significant AChE inhibitory activity, the specific activity of 7,4'-Dihydroxy-8-methylflavan itself was not highlighted as significant in the same study. biocrick.comnih.gov However, other research indicates that flavan derivatives are being investigated as potential AChE inhibitors. researchgate.netacs.org

Interaction with Cyclin-Dependent Kinase Inhibitor 3 (CDKN3)

Cyclin-Dependent Kinase Inhibitor 3 (CDKN3) is a dual-specificity protein phosphatase that plays a crucial role in cell cycle regulation. rjpbcs.comnih.gov It interacts with and dephosphorylates Cyclin-Dependent Kinase 2 (CDK2), preventing its activation and thereby controlling cell cycle progression. rjpbcs.comwikipedia.orgnih.gov While it can act as a tumor suppressor, CDKN3 has been found to be overexpressed in certain cancers, making it a potential therapeutic target. rjpbcs.comnih.gov

In silico docking studies have been performed to investigate the potential of various plant-based compounds to interact with CDKN3. rjpbcs.com In one such study, 7,4'-Dihydroxy-8-methylflavan was evaluated for its binding affinity to the active site of CDKN3. The results, which predict the binding energy between a ligand and a protein, indicated a potential interaction. rjpbcs.com

Table 1: In Silico Docking Scores of Selected Flavan Compounds against CDKN3

| Compound | NPACT ID | Glide Score (kcal/mol) | Glide Emodel (kcal/mol) |

|---|---|---|---|

| 7,4'-Dihydroxy-8-methylflavan | NPACT01103 | -6.070 | -6.071 |

| 7,4'-dihydroxyhomoisoflavan | NPACT01430 | -5.945 | -5.945 |

| 5,7-dihydroxyflavanone (B1678386) | NPACT01095 | -5.872 | -5.872 |

Data sourced from an in silico study investigating the binding of plant-based compounds to CDKN3. rjpbcs.com

These computational findings suggest that 7,4'-Dihydroxy-8-methylflavan is a candidate for inhibiting CDKN3 activity, warranting further in vitro studies to validate this potential interaction and its biological consequences. rjpbcs.com

Influence on Gut Microbiota and Metabolite Profiles in Non-Human Models

Recent studies have highlighted a connection between gut microbiota, their metabolites, and the progression of diseases like colorectal cancer (CRC). nih.govnih.gov Research using a CRC mouse model induced by azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS) has implicated 7,4'-Dihydroxy-8-methylflavan in these complex interactions. nih.gov

Impact on Microbial Diversity and Composition

In the AOM/DSS-induced CRC mouse model, curcumin (B1669340) treatment was observed to mitigate the pathological progression of the disease. nih.gov This therapeutic effect was accompanied by a significant restoration of gut microbiota diversity and richness, which was notably lower in the untreated CRC group compared to healthy controls. nih.gov The study identified 7,4'-Dihydroxy-8-methylflavan as one of the metabolites significantly affected by this intervention, suggesting an indirect link between its abundance and the state of the gut microbiome. nih.govresearchgate.net

Modulation of Endogenous Metabolite Levels (e.g., Upregulation in Colorectal Cancer Models)

Metabolomic analysis in the same AOM/DSS-induced CRC model revealed significant alterations in several endogenous metabolites. nih.gov Compared to the healthy control group, the level of 7,4'-Dihydroxy-8-methylflavan was found to be decreased in the CRC model group. nih.govresearchgate.net Notably, treatment with curcumin, a compound known to regulate gut microbiota, led to a significant upregulation of 7,4'-Dihydroxy-8-methylflavan levels. nih.govresearchgate.net This suggests that the abundance of this flavan is sensitive to pathological conditions in the colon and can be modulated by therapeutic interventions that also affect the gut microbiome. nih.gov

Table 2: Modulation of Metabolites in a CRC Mouse Model by Curcumin Treatment

| Metabolite | Change in CRC Model (vs. Control) | Change with Curcumin Treatment (vs. CRC Model) |

|---|---|---|

| 7,4'-Dihydroxy-8-methylflavan | Decreased | Upregulated |

| Liquiritin | Decreased | Upregulated |

| 7,8-Dihydropteroic acid | Decreased | Upregulated |

| Xanthosine | Elevated | Reduced |

| Ethosuximide | Elevated | Reduced |

Selected metabolite changes observed in the colon of AOM/DSS-induced colorectal cancer (CRC) mice, with and without curcumin intervention. nih.govresearchgate.net

Other Reported In Vitro Biological Activities (e.g., Estrogenic activity of related methoxyflavans)

The estrogenic activity of flavonoids is a subject of significant research interest. In vitro assays, such as the E-screen assay which measures the proliferation of estrogen-sensitive MCF-7 breast cancer cells, are commonly used to screen for such effects. nih.govmdpi.comfrontiersin.org A study investigating methoxyflavans isolated from the fruit of Mauritia flexuosa (Moriche Palm) provides insight into the potential bioactivity of compounds structurally related to 7,4'-Dihydroxy-8-methylflavan. nih.gov

The study isolated four methoxyflavan compounds and tested their ability to promote the growth of MCF-7 cells. The results showed that three of the four tested methoxyflavans exhibited estrogenic activity by stimulating cell proliferation. nih.gov This demonstrates that the flavan chemical scaffold, with specific hydroxylation and methoxylation patterns, can confer estrogen-like properties. nih.gov

Table 3: In Vitro Estrogenic Activity of Methoxyflavans from Mauritia flexuosa

| Compound | Estrogenic Activity (MCF-7 Cell Proliferation) |

|---|---|

| 6,7,4'-trihydroxy-5-methoxyflavan | Active |

| 7-hydroxy-5,4'-dimethoxyflavan | Active |

| 7,3'-dihydroxy-5,4'-dimethoxyflavan | Active |

| 7,4'-dihydroxy-5-methoxyflavan | Inactive |

Activity assessed by the promotion of estrogen-dependent MCF-7 cell growth. nih.gov

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Key Structural Features for Biological Activity

The antioxidant capacity of flavonoids like 7,4'-dihydroxy-8-methylflavan (B161241) is a key determinant of their biological activity. hilarispublisher.com This activity is largely attributed to the presence and position of hydroxyl (-OH) groups on the flavonoid rings. These hydroxyl groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. evitachem.com

For flavonoids in general, the following structural features are considered crucial for antioxidant activity:

The presence of hydroxyl groups on the B-ring, particularly an ortho-dihydroxyl (catechol) group, enhances antioxidant activity. hilarispublisher.commdpi.com

A double bond between carbons 2 and 3, conjugated with a 4-oxo group in the C-ring, improves radical scavenging capacity. hilarispublisher.com

A hydroxyl group at the C-3 position of the C-ring also increases radical scavenging activity. hilarispublisher.commdpi.com

While 7,4'-dihydroxy-8-methylflavan lacks the C2-C3 double bond and the 4-oxo group, its antioxidant properties are still significant, likely due to the dihydroxy substitution on its A and B rings.

Systematic Modification of the Flavan (B184786) Skeleton for Enhanced Activity

Systematic modifications of the flavan skeleton have been explored to enhance the biological activities of flavonoids. The basic flavan structure is not commonly found in nature as the C3 or C4 positions are often hydroxylated or ketonized. researchgate.net

The process of creating derivatives of flavanones, a related class of compounds, often starts with a base molecule like 2,4-dihydroxyacetophenone. researchgate.net This allows for the synthesis of a variety of derivatives with different substitution patterns. For instance, the synthesis of halogenated 5,7-dihydroxyflavanone (B1678386) derivatives has been shown to yield compounds with greater antimicrobial activity compared to their natural counterparts. nih.gov This suggests that similar modifications to the 7,4'-dihydroxy-8-methylflavan skeleton could potentially lead to enhanced biological activities.

Analysis of Hydroxyl and Methyl Group Positions on Activity Profiles

The positions of the hydroxyl and methyl groups on the flavan rings significantly influence the compound's activity profile.

Hydroxyl Groups: The antioxidant capacity of dihydroxy derivatives is not solely dependent on the number of hydroxyl groups but also on their position. wiserpub.com For instance, in phenolic acids, a hydroxyl group at the 4-position confers higher antioxidant activity than one at the 3-position. mdpi.com The 4'-OH group is often a primary site for radical inactivation. mdpi.com In 7,4'-dihydroxy-8-methylflavan, the hydroxyl groups are located at the 7-position on the A-ring and the 4'-position on the B-ring. This specific arrangement contributes to its free radical scavenging properties. smallmolecules.com

Methyl Groups: The presence and position of methyl groups also modulate biological activity. In some flavonoids, methylation of hydroxyl groups can reduce antioxidant activity. hilarispublisher.com However, the introduction of a methyl group at other positions can have different effects. For example, a methyl group at the C-7 position in certain flavonoids has been shown to potently inhibit α-amylase. researchgate.net In the case of 7,4'-dihydroxy-8-methylflavan, the methyl group is at the 8-position on the A-ring. This substitution pattern is found in several naturally occurring flavans with reported biological activities. mdpi.com

Comparative Studies with Related Flavan, Homoisoflavan, and Chalcone (B49325) Derivatives

Comparative studies provide valuable insights into the structure-activity relationships of 7,4'-dihydroxy-8-methylflavan.

Flavans: Studies on various flavan derivatives isolated from natural sources like Dracaena species reveal a range of biological activities, including antimicrobial and antioxidant effects. mdpi.com For example, (2S)-4′-hydroxy-5,7-dimethoxy-8-methylflavan has been identified as a dual-target inhibitor of α-glucosidase and α-amylase. researchgate.net Comparative docking studies have also been performed on various flavan derivatives, including 7,4'-dihydroxy-8-methylflavan, to assess their potential as anticancer agents. rjpbcs.com

Homoisoflavans: Homoisoflavans, which have an additional carbon atom in their structure compared to flavans, have also been studied. For instance, 7,4'-dihydroxyhomoisoflavan has been compared with 7,4'-dihydroxy-8-methylflavan in docking studies for potential anticancer activity. rjpbcs.com Investigations into the cytotoxic effects of homoisoflavans from Soymida febrifuga have provided further SAR data for this class of compounds. meral.edu.mm

Chalcones: Chalcones are open-chain precursors to flavonoids and exhibit a wide range of biological activities. Comparative studies have shown that some chalcone derivatives, such as 2′,4′-dihydroxychalcone, display potent preferential cytotoxicity against certain cancer cell lines. meral.edu.mm The antioxidant and radical scavenging activities of various chalcones have been evaluated alongside flavans like 7,4'-dihydroxy-8-methylflavan, showing a spectrum from weak to moderate activity. mdpi.com

Interactive Data Table: Comparative Biological Activities

| Compound Class | Specific Compound | Observed Biological Activity | Reference |

| Flavan | (2S)-4′-hydroxy-5,7-dimethoxy-8-methylflavan | Dual-target inhibitor of α-glucosidase and α-amylase | researchgate.net |

| Flavan | 7,4'-dihydroxy-8-methylflavan | Free radical scavenging, potential anticancer | smallmolecules.comrjpbcs.com |

| Homoisoflavan | 7,4'-dihydroxyhomoisoflavan | Potential anticancer | rjpbcs.com |

| Chalcone | 2′,4′-dihydroxychalcone | Preferential cytotoxicity against PANC-1 cells | meral.edu.mm |

| Chalcone | 4,4′-dihydroxy-2′-methoxychalcone | Weak to moderate antioxidant and radical scavenging | mdpi.com |

Stereochemistry and its Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the biological activity of flavonoids. The flavan skeleton of 7,4'-dihydroxy-8-methylflavan contains a chiral center at the C2 position, leading to the possibility of (S) and (R) enantiomers.

Research has shown that the absolute configuration at C-2 can impact the biological effects of flavans. For instance, both (2R)-7,4′-dihydroxy-8-methylflavan and (2S)-7,4'-dihydroxy-8-methylflavan have been isolated from natural sources and studied for their properties. mdpi.com The specific stereochemistry of a flavan derivative can influence its interaction with biological targets such as enzymes and receptors. evitachem.com While detailed comparative studies on the stereoisomers of 7,4'-dihydroxy-8-methylflavan are not extensively reported in the provided context, the general principle that stereochemistry is a critical determinant of flavonoid bioactivity is well-established. mdpi.com

Advanced Analytical Techniques for Comprehensive Characterization in Research

Spectroscopic Methods for Structural Elucidation (e.g., UV, IR, 1D/2D NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the chemical structure of 7,4'-Dihydroxy-8-methylflavan (B161241). Each method provides unique insights into the molecule's framework. The structure of 7,4'-Dihydroxy-8-methylflavan was established by spectrometric methods including UV, EI mass spectrometry, 1H and 13C-NMR. biocrick.com

UV-Visible (UV-Vis) Spectroscopy: The UV spectrum of a related compound, (2S)-4',7-Dihydroxy-3'-methoxy-8-methylflavan, in ethanol (B145695) shows absorption maxima (λmax) at 281 and 285 nm. clockss.org For (2S)-3',4'-dihydroxy-7-methoxy-8-methylflavan, the UV spectrum in methanol (B129727) exhibits λmax at 282 and 227 nm. mdpi.com These absorptions are characteristic of the flavan (B184786) nucleus.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For instance, the IR spectrum of (2S)-3',4'-dihydroxy-7-methoxy-8-methylflavan shows prominent absorption bands indicating the presence of hydroxyl groups (3403 cm⁻¹), aromatic C-H bonds (3090 cm⁻¹), aliphatic C-H bonds (2952, 2853 cm⁻¹), and aromatic C=C stretching (1619, 1510 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are powerful tools for elucidating the complete chemical structure, including the placement of substituents on the flavan skeleton. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For a similar compound, (2S)-4',7-dihydroxy-3'-methoxy-8-methylflavan, the ¹H-NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl group at δ 2.11 ppm. clockss.org The protons of the flavan rings appear at characteristic chemical shifts, and their coupling patterns help to determine their relative positions. clockss.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The analysis of the ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. du.ac.in

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments establish correlations between protons and carbons, which is essential for unambiguous assignment of all signals and confirming the connectivity of the atoms within the molecule. researchgate.netipb.pt For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments can show long-range correlations between protons and carbons, helping to place the methyl and hydroxyl groups on the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For example, the high-resolution electron ionization mass spectrometry (HREIMS) of a related compound, (2S)-3',4'-dihydroxy-7-methoxy-8-methylflavan, showed a molecular ion [M]⁺ at m/z 286.1207, which corresponds to the molecular formula C₁₇H₁₈O₄. mdpi.com The fragmentation pattern in the mass spectrum can also provide structural information. stir.ac.uk

Interactive Data Table: Spectroscopic Data for 7,4'-Dihydroxy-8-methylflavan and Related Compounds

| Compound | Technique | Solvent | Key Data Points | Reference |

| (2S)-4',7-Dihydroxy-3'-methoxy-8-methylflavan | UV | Ethanol | λmax: 281, 285 nm | clockss.org |

| (2S)-3',4'-Dihydroxy-7-methoxy-8-methylflavan | UV | Methanol | λmax: 282, 227 nm | mdpi.com |

| (2S)-3',4'-Dihydroxy-7-methoxy-8-methylflavan | IR | Neat | νmax: 3403 (OH), 3090, 2952, 2853, 1619, 1510 cm⁻¹ | mdpi.com |

| (2S)-4',7-Dihydroxy-3'-methoxy-8-methylflavan | ¹H NMR | CDCl₃ | δ 2.11 (3H, s, Me-8) | clockss.org |

| (2S)-3',4'-Dihydroxy-7-methoxy-8-methylflavan | HREIMS | - | m/z: 286.1207 [M]⁺ (Calc. for C₁₇H₁₈O₄, 286.1205) | mdpi.com |

| (-)-7,4'-Dihydroxy-8-methylflavan | HRMS | - | M⁺ 256.1098 (C₁₆H₁₆O₃) | stir.ac.uk |

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC-UV, HPLC-ESI-MS/MS)

Chromatographic methods are essential for separating 7,4'-Dihydroxy-8-methylflavan from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector (HPLC-UV) is a standard method for the analysis of flavonoids. chemsociety.org.ngusm.my The method allows for the separation of individual compounds in a mixture, and the UV detector provides a signal that can be used for quantification by comparing the peak area to that of a known standard. nih.gov The selection of the appropriate column and mobile phase is critical for achieving good separation. chemsociety.org.ng

HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov It is particularly useful for the analysis of complex samples, such as plant extracts. bibliotekanauki.plekb.eg The ESI source ionizes the compounds eluting from the HPLC column, and the tandem mass spectrometer can be set to monitor specific parent-to-daughter ion transitions, a mode known as multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity for quantitative analysis. nih.govresearchgate.net This method has been successfully used for the qualitative and quantitative analysis of various flavonoids in biological matrices. mdpi.commdpi.com

Chiroptical Methods for Stereochemical Assignment (e.g., CD Spectroscopy)

Since 7,4'-Dihydroxy-8-methylflavan possesses a chiral center at the C2 position, chiroptical methods are necessary to determine its absolute stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgrsc.org The resulting CD spectrum is unique for each enantiomer and can be used to assign the absolute configuration by comparing the experimental spectrum to that of a reference compound with a known stereochemistry or to theoretical calculations. chiralabsxl.comnih.gov For example, the stereochemistry of related flavans has been determined using CD spectroscopy. mdpi.com The sign of the Cotton effect in the CD spectrum provides a definitive indication of the molecule's handedness. chiralabsxl.comnih.gov The specific rotation, [α]D, is another chiroptical property used to characterize chiral compounds. For (-)-7,4'-dihydroxy-8-methylflavan, a specific rotation of [α]D -36.4° has been reported. stir.ac.uk

Advanced Mass Spectrometry Applications (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS): As mentioned earlier, HRMS plays a crucial role in the structural elucidation of 7,4'-Dihydroxy-8-methylflavan. researchgate.net It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. biocrick.comacs.org This information is critical for distinguishing between compounds with the same nominal mass but different molecular formulas. HRMS data is often used in conjunction with NMR and other spectroscopic data to confirm the proposed structure of a newly isolated or synthesized compound. researchgate.net For example, the molecular formula of (-)-7,4'-dihydroxy-8-methylflavan was determined as C₁₆H₁₆O₃ by high-resolution mass spectrometry. stir.ac.uk

Interactive Data Table: Analytical Techniques and Findings for 7,4'-Dihydroxy-8-methylflavan

| Technique | Application | Finding | Reference |

| HPLC-UV | Purity and Quantitative Analysis | Standard method for flavonoid analysis, enables separation and quantification. | chemsociety.org.ngusm.my |

| HPLC-ESI-MS/MS | Quantitative Analysis | Highly sensitive and specific for quantifying in complex matrices like plant extracts. | nih.govbibliotekanauki.pl |

| Circular Dichroism (CD) | Stereochemical Assignment | Determines absolute configuration by measuring differential absorption of polarized light. | mdpi.comchiralabsxl.com |

| Specific Rotation [α]D | Stereochemical Assignment | Reported as -36.4° for (-)-7,4'-dihydroxy-8-methylflavan. | stir.ac.uk |

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Determined the molecular formula of (-)-7,4'-dihydroxy-8-methylflavan as C₁₆H₁₆O₃. | biocrick.comstir.ac.uk |

Theoretical and Computational Investigations

Molecular Docking Studies for Protein-Ligand Interactions (e.g., CDKN3)

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. rjpbcs.com

One study investigated the potential of various plant-based compounds to inhibit Cyclin Dependent Kinase Inhibitor 3 (CDKN3), a protein that is upregulated in cervical cancer and promotes tumorigenicity. rjpbcs.com By inhibiting CDKN3, it is possible to block cells in the M phase of the cell cycle, preventing further proliferation. rjpbcs.com

In this in silico screening, 7,4'-dihydroxy-8-methylflavan (B161241) was docked into the active site of the CDKN3 protein. The study calculated the docking score, which estimates the binding affinity, and the Glide GScore, which is a more advanced scoring function for ranking binding poses. 7,4'-dihydroxy-8-methylflavan showed a docking score of -6.070 and a Glide GScore of -6.071. rjpbcs.com While not the top-scoring compound, these results indicate a favorable binding potential to the CDKN3 target. rjpbcs.com

Table 1: Molecular Docking Scores of Various Compounds against CDKN3 Protein

| Rank | Compound Name | Docking Score (kcal/mol) | Glide GScore (kcal/mol) |

|---|---|---|---|

| 1 | Cis-Zeatin | -6.331 | -6.352 |

| 2 | Naringenin (B18129) | -6.261 | -6.261 |

| 3 | Carvacrol | -6.228 | -6.228 |

| 4 | (2R)-7,4'-Dihydroxy-5-methoxy-8-methylflavan | -6.214 | -6.214 |

| 5 | N6-isopentenyladenine | -6.082 | -6.102 |

| 6 | 7-hydroxycadallin | -6.079 | -6.079 |

| 7 | 7,4'-dihydroxy-8-methylflavan | -6.070 | -6.071 |

| 8 | 7,4'-dihydroxyhomoisoflavan | -5.945 | -5.945 |

| 9 | 5,7-dihydroxyflavanone (B1678386) | -5.872 | -5.872 |

| 10 | 6.4'-dihydroxy-7-methoxyhomoisoflavan | -5.872 | -5.872 |

Data sourced from an in silico investigation of plant-based compounds against cervical cancer. rjpbcs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govslideshare.net The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. toxicology.org These descriptors can represent physicochemical properties such as hydrophobicity, electronic effects, and steric factors. slideshare.net

A typical QSAR workflow involves generating molecular descriptors from the chemical structure, selecting the most relevant descriptors, creating a statistical model that maps these descriptors to the biological endpoint, and validating the model's predictive power. toxicology.org While the structure-activity relationships of flavans from natural sources are a subject of research interest, detailed computational QSAR modeling studies focused specifically on 7,4'-dihydroxy-8-methylflavan are not extensively reported in the scientific literature surveyed. Such studies would be valuable for systematically predicting the activity of novel analogs and optimizing their properties.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate a molecule's electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations provide deep insights into a molecule's stability, reactivity, and spectroscopic properties.

In the field of natural products, DFT calculations are often employed to aid in structure elucidation. For instance, by calculating the nuclear magnetic resonance (NMR) chemical shifts for a proposed structure and comparing them to experimental data, researchers can confirm or revise the molecular structure. acs.org This method has been applied to various flavonoids and related chromones. acs.orguqtr.ca Although it is a powerful tool for characterizing electronic properties and predicting reactivity, specific studies detailing a full DFT analysis of 7,4'-dihydroxy-8-methylflavan were not identified in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For protein-ligand systems, MD simulations provide a dynamic view of the binding process, revealing the stability of the complex, the flexibility of the protein and ligand, and the specific interactions that maintain the bound state. acs.orgscielo.br

Future Research Directions and Emerging Paradigms for 7,4 Dihydroxy 8 Methylflavan

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research on 7,4'-Dihydroxy-8-methylflavan (B161241) is poised to uncover novel molecular targets and signaling pathways, expanding its known biological activities. While currently recognized as a flavonoid isolated from sources like the red resin of Dracaena cochinchinensis, its specific molecular interactions remain largely uncharted. medchemexpress.com Preliminary associations suggest involvement in pathways such as MAPK/ERK, though direct evidence is pending. medchemexpress.com The identification of related antibodies like those for Estrogen Receptor alpha, GSK3 beta, and p38 hints at potential, yet unconfirmed, research avenues. medchemexpress.com Broader studies on flavonoids suggest a wide range of biological activities, including anti-inflammatory and cytotoxic effects, which are often mediated through complex signaling cascades. researchgate.net For instance, other flavonoids have been shown to interact with pathways involved in cell cycle regulation and apoptosis. researchgate.net Future investigations could employ techniques like molecular docking and affinity chromatography to identify direct binding partners of 7,4'-Dihydroxy-8-methylflavan, thereby elucidating its precise mechanisms of action.

Exploration of Synergistic Effects with Other Phytochemicals or Compounds

Investigating the synergistic effects of 7,4'-Dihydroxy-8-methylflavan with other bioactive compounds presents a promising area of research. The complex phytochemical matrix from which this flavan (B184786) is often isolated, such as the resin of Dracaena cochinchinensis, suggests a natural precedent for such interactions. researchgate.net Research on other flavonoids has demonstrated that their biological effects can be significantly enhanced when used in combination with other compounds. researchgate.net For example, a study on a different compound from Dracaena cochinchinensis showed a 1,250-fold increase in antibacterial activity against P. acnes when combined with chloramphenicol. researchgate.net Future studies could explore combinations of 7,4'-Dihydroxy-8-methylflavan with other flavonoids, terpenoids, or even conventional drugs. Such research would be crucial in understanding how this compound functions within a complex biological system and could pave the way for the development of more effective, multi-component research probes.

Development of Advanced Delivery Systems for In Vitro/In Vivo Research Models

To enhance the utility of 7,4'-Dihydroxy-8-methylflavan in research, the development of advanced delivery systems is critical. The inherent low bioavailability of many flavonoids can limit their effectiveness in both in vitro and in vivo models. researchgate.net Advanced delivery systems, such as nano-vectors, can overcome issues like gastrointestinal degradation and first-pass metabolism in animal studies. researchgate.net These systems can increase the penetration rate and bioavailability of the compound, ensuring that adequate concentrations reach the target tissues or cells in research models. researchgate.net The application of such technologies will be instrumental in obtaining more reliable and reproducible data from preclinical studies.

Investigation of Bioavailability and Metabolism in Non-Human Systems for Research Tool Development

A thorough understanding of the bioavailability and metabolism of 7,4'-Dihydroxy-8-methylflavan in non-human systems is essential for its development as a reliable research tool. Pharmacokinetic studies in animal models are necessary to determine how the compound is absorbed, distributed, metabolized, and excreted. nih.gov Research on other flavonoids from Dracaena species has shown that after oral administration in rats, compounds are distributed to various tissues, with the highest concentrations found in the liver and kidneys. nih.gov Metabolic studies, for instance using human liver microsomes, have identified hydroxylation, oxidation, and demethylation as primary biotransformation pathways for related flavonoids. nih.gov Similar investigations for 7,4'-Dihydroxy-8-methylflavan would provide crucial data on its metabolic fate and help in designing more effective in vivo experiments.

Application in Specialized Biological Research Models (e.g., Organoids, 3D Cell Cultures)

The application of 7,4'-Dihydroxy-8-methylflavan in specialized research models like organoids and 3D cell cultures offers a more physiologically relevant context to study its biological effects. sigmaaldrich.comnih.gov These models more accurately mimic the complex cellular interactions and microenvironment of native tissues compared to traditional 2D cell cultures. cellqart.com Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the architecture and function of specific organs, providing a powerful platform for disease modeling and compound screening. sigmaaldrich.comthermofisher.com The use of 7,4'-Dihydroxy-8-methylflavan in these advanced models could provide deeper insights into its tissue-specific effects and mechanisms of action. mdpi.com

Leveraging Omics Technologies (Proteomics, Metabolomics) for Deeper Mechanistic Insights

To gain a comprehensive understanding of the cellular response to 7,4'-Dihydroxy-8-methylflavan, leveraging omics technologies such as proteomics and metabolomics is indispensable. nih.gov These high-throughput approaches can identify global changes in protein expression and metabolite profiles, offering a systems-level view of the compound's impact. nih.govcmro.gov.hk For example, quantitative proteomics can identify differentially expressed proteins involved in specific pathways, such as flavonoid biosynthesis or stress responses, following treatment with the compound. nih.gov Similarly, metabolomic analysis can reveal alterations in metabolic pathways, providing clues about the compound's mechanism of action and potential off-target effects. mdpi.com The integration of these omics datasets will be crucial for building a complete picture of the biological activities of 7,4'-Dihydroxy-8-methylflavan.

常见问题

Basic Research: What are the primary mechanisms by which 7,4'-Dihydroxy-8-methylflavan promotes osteogenic differentiation in mesenchymal stem cells (MSCs)?

Answer:

7,4'-Dihydroxy-8-methylflavan enhances osteogenic differentiation by upregulating alkaline phosphatase (ALP) activity, a key marker of early osteogenesis. Methodologically, researchers should:

- Assay Design : Measure ALP activity at days 7–14 post-treatment using p-nitrophenyl phosphate (pNPP) as a substrate, with normalization to total protein content (Bradford assay).

- Concentration Optimization : Test doses between 1–50 µM, as higher concentrations may induce cytotoxicity.

- Validation : Confirm osteogenic markers (e.g., Runx2, osteocalcin) via qPCR or immunoblotting .

Basic Research: Which assays are most reliable for evaluating the free radical scavenging properties of 7,4'-Dihydroxy-8-methylflavan?

Answer:

The compound’s antioxidant capacity is typically assessed using:

- DPPH Assay : Measure absorbance at 517 nm after 30-minute incubation with DPPH radicals; IC50 values < 50 µM indicate strong activity.

- ABTS Assay : Quantify decolorization at 734 nm, with Trolox as a positive control.

- Limitations : Include a pro-oxidant activity check (e.g., Fenton reaction conditions) to avoid overinterpretation of scavenging data .